Ethyl [(3,4-dichlorophenyl)carbamoyl]formate
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Overview
Description
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate is an organic compound with the molecular formula C10H10Cl2NO3 It is a derivative of carbamic acid and contains a dichlorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or the dichlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl [(3,4-dichlorophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate can be compared with other similar compounds, such as:
Ethyl [(3-chlorophenyl)carbamoyl]formate: This compound has a similar structure but with only one chlorine atom on the phenyl ring.
Ethyl [(3,4-dichlorophenyl)carbamoyl]acetate: This compound has an acetate group instead of a formate group.
Ethyl [(3,4-dichlorophenyl)carbamoyl]methylcarbamate: This compound contains a methylcarbamate group instead of a formate group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9Cl2NO3 |
---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
ethyl 2-(3,4-dichloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
JQZHOIOSYYGPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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